molecular formula C7H9N5O2S2 B13761952 4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide CAS No. 74039-27-3

4H-Pyrimido(4,5-e)-1,2,4-thiadiazine, 8-amino-4-methyl-6-(methylthio)-, 1,1-dioxide

Cat. No.: B13761952
CAS No.: 74039-27-3
M. Wt: 259.3 g/mol
InChI Key: IHMDDIHFHVUQEH-UHFFFAOYSA-N
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Description

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimido[4,5-e][1,2,4]thiadiazine core, which is a fused heterocyclic system containing nitrogen, sulfur, and oxygen atoms. The presence of methyl and methylsulfanyl groups further enhances its chemical reactivity and potential utility in diverse research areas.

Preparation Methods

The synthesis of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure. Industrial production methods may employ optimized reaction conditions and scalable processes to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the heterocyclic ring. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine stands out due to its unique combination of functional groups and heterocyclic structure. Similar compounds include:

  • 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazine
  • 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazole

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine .

Properties

CAS No.

74039-27-3

Molecular Formula

C7H9N5O2S2

Molecular Weight

259.3 g/mol

IUPAC Name

4-methyl-6-methylsulfanyl-1,1-dioxopyrimido[4,5-e][1,2,4]thiadiazin-8-amine

InChI

InChI=1S/C7H9N5O2S2/c1-12-3-9-16(13,14)4-5(8)10-7(15-2)11-6(4)12/h3H,1-2H3,(H2,8,10,11)

InChI Key

IHMDDIHFHVUQEH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NS(=O)(=O)C2=C(N=C(N=C21)SC)N

Origin of Product

United States

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